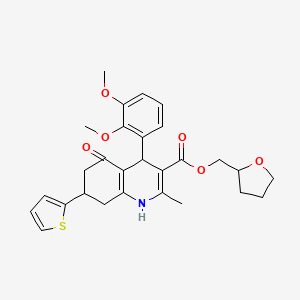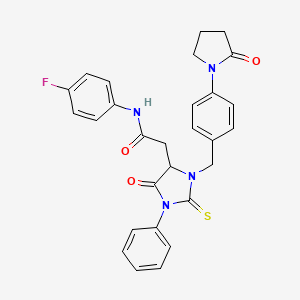![molecular formula C27H22ClN3O5 B14947300 2,2'-({[2-(4-chloro-2-methylphenoxy)ethyl]imino}dimethanediyl)bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B14947300.png)
2,2'-({[2-(4-chloro-2-methylphenoxy)ethyl]imino}dimethanediyl)bis(1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenoxy group, an isoindole dione core, and a phthalimide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps. One common approach is to start with the chlorinated phenol derivative, which undergoes etherification with an appropriate alkylating agent. This intermediate is then reacted with phthalimide under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-({[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
- Dicamba (3,6-dichloro-2-methoxybenzoic acid)
- Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid)
Uniqueness
2-({[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H22ClN3O5 |
|---|---|
Molecular Weight |
503.9 g/mol |
IUPAC Name |
2-[[2-(4-chloro-2-methylphenoxy)ethyl-[(1,3-dioxoisoindol-2-yl)methyl]amino]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H22ClN3O5/c1-17-14-18(28)10-11-23(17)36-13-12-29(15-30-24(32)19-6-2-3-7-20(19)25(30)33)16-31-26(34)21-8-4-5-9-22(21)27(31)35/h2-11,14H,12-13,15-16H2,1H3 |
InChI Key |
CUFNHTWRJDXCDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN(CN2C(=O)C3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one](/img/structure/B14947217.png)

![2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B14947222.png)



![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,6-difluorophenyl)carbonyl]carbamate](/img/structure/B14947253.png)
![ethyl 2-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B14947256.png)

![3-{(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}propanoic acid](/img/structure/B14947271.png)
![Ethyl 3-[(4-acetylanilino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B14947277.png)

![N~2~-acetyl-N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)glycinamide](/img/structure/B14947284.png)
![Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14947294.png)
